1-Methyl-3-(1-methylhydrazinyl)-1H-pyrazole
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Overview
Description
1-Methyl-3-(1-methylhydrazinyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1-methylhydrazinyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-methylhydrazine with 3-methyl-1H-pyrazole under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1-methylhydrazinyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-3-(1-methylhydrazinyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-methylhydrazinyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-(1-methylhydrazinyl)-1H-pyrazole: Unique due to its specific substitution pattern and hydrazinyl group.
1-Methyl-3-(1-phenylhydrazinyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
3-(1-Methylhydrazinyl)-1H-pyrazole: Lacks the additional methyl group on the pyrazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H10N4 |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-methyl-1-(1-methylpyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C5H10N4/c1-8-4-3-5(7-8)9(2)6/h3-4H,6H2,1-2H3 |
InChI Key |
YXNSUPMDIFUUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N(C)N |
Origin of Product |
United States |
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